molecular formula C4H8O2 B1301973 (R)-(-)-Methyl glycidyl ether CAS No. 64491-70-9

(R)-(-)-Methyl glycidyl ether

Cat. No.: B1301973
CAS No.: 64491-70-9
M. Wt: 88.11 g/mol
InChI Key: LKMJVFRMDSNFRT-BYPYZUCNSA-N
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Description

®-(-)-Methyl glycidyl ether is a chiral epoxide compound with the molecular formula C4H8O2. It is characterized by the presence of an epoxide ring and a methoxy group, making it a versatile intermediate in organic synthesis. The compound is often used in the production of pharmaceuticals, agrochemicals, and polymers due to its reactivity and ability to introduce chirality into molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(-)-Methyl glycidyl ether can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of ®-(-)-Methyl glycidyl ether typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The process often employs catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

®-(-)-Methyl glycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, peracids

    Catalysts: Lewis acids, phase transfer catalysts

Major Products Formed

    β-Substituted Alcohols: Formed through nucleophilic ring-opening reactions

    Diols and Carboxylic Acids: Formed through oxidation reactions

    Polyethers: Formed through polymerization reactions

Mechanism of Action

The mechanism of action of ®-(-)-Methyl glycidyl ether involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity allows the compound to act as an intermediate in various chemical transformations, facilitating the formation of new bonds and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(-)-Methyl glycidyl ether is unique due to its chiral nature and the presence of a methoxy group, which provides distinct reactivity and selectivity in chemical reactions. Its ability to introduce chirality into molecules makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds .

Properties

IUPAC Name

(2R)-2-(methoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMJVFRMDSNFRT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64491-70-9
Record name (2R)-2-(Methoxymethyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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